N-(3-fluoro-2-methylphenyl)thiolan-3-amine

Catalog No.
S13790464
CAS No.
M.F
C11H14FNS
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-fluoro-2-methylphenyl)thiolan-3-amine

Product Name

N-(3-fluoro-2-methylphenyl)thiolan-3-amine

IUPAC Name

N-(3-fluoro-2-methylphenyl)thiolan-3-amine

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C11H14FNS/c1-8-10(12)3-2-4-11(8)13-9-5-6-14-7-9/h2-4,9,13H,5-7H2,1H3

InChI Key

FWMSEXIVMASBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2CCSC2

N-(3-fluoro-2-methylphenyl)thiolan-3-amine is a synthetic organic compound with the molecular formula C₁₁H₁₄FNS. This compound features a thiolane ring linked to a fluorinated methylphenyl group, which contributes to its unique chemical properties. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a subject of interest in various research fields. It is primarily utilized for scientific studies, particularly in medicinal chemistry and pharmacology.

  • Oxidation: This compound can be oxidized to produce sulfoxides or sulfones, which may have different biological activities and applications.
  • Reduction: Under reducing conditions, it can be converted into its corresponding thiol or amine derivatives, which may exhibit distinct properties compared to the parent compound.
  • Substitution: The fluorine atom in the phenyl ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The synthesis of N-(3-fluoro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 3-fluoro-2-methylphenylamine with thiolane derivatives. This reaction is generally conducted under controlled conditions using suitable catalysts and solvents to optimize yield and purity. Key parameters such as temperature and pressure are carefully adjusted to facilitate the formation of the desired product.

Synthetic Routes and Reaction Conditions

  • Starting Materials: 3-fluoro-2-methylphenylamine and thiolane derivatives.
  • Catalysts: Various catalysts can be employed depending on the specific reaction pathway.
  • Solvents: Common solvents include dimethylformamide or tetrahydrofuran.
  • Temperature: The reaction is typically performed at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Interaction studies involving N-(3-fluoro-2-methylphenyl)thiolan-3-amine focus on its binding affinity towards various biological targets. These studies are crucial for understanding how this compound may influence cellular pathways and contribute to therapeutic outcomes. While comprehensive data is still required, preliminary results indicate that it may interact with specific enzymes or receptors, potentially modulating their activity.

N-(3-fluoro-2-methylphenyl)thiolan-3-amine shares structural similarities with several other compounds, particularly those containing thiolane rings and halogenated phenyl groups. Here are some comparable compounds:

Compound NameStructural TypeKey Differences
N-(3-chloro-2-methylphenyl)thiolan-3-amineThiolan derivativeContains chlorine instead of fluorine
N-(3-bromo-2-methylphenyl)thiolan-3-amineThiolan derivativeContains bromine instead of fluorine
N-(5-fluoro-2-methylphenyl)thian-3-amineThian derivativeFeatures a different ring structure (thian instead of thiolan)
N-(4-chloro-2-methylphenyl)thiolan-3-amineThiolan derivativeContains chlorine at a different position on the phenyl ring

Uniqueness

The uniqueness of N-(3-fluoro-2-methylphenyl)thiolan-3-amine lies in its specific reactivity profile due to the presence of the fluorine atom, which enhances stability and reactivity compared to its chloro and bromo analogs. This distinctiveness may lead to unique chemical behavior and potential applications in medicinal chemistry that are not observed in similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.08309879 g/mol

Monoisotopic Mass

211.08309879 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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